1-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to form the pyrazole ring.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a fluorinating agent.
Attachment of the piperidine-4-carboxamide moiety: This can be done through a coupling reaction between the pyrazole derivative and a piperidine-4-carboxamide precursor.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated products.
Scientific Research Applications
1-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, particularly against breast cancer cell lines.
Biological Research: The compound is used in molecular docking studies to understand its binding affinity to various biological targets, such as human estrogen alpha receptor (ERα).
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, its binding to the human estrogen alpha receptor (ERα) suggests that it may modulate estrogen signaling pathways . The fluorophenyl group enhances the compound’s binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
1-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide can be compared with other pyrazole derivatives, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities, including anti-cancer properties.
Imidazole-containing compounds: These compounds share structural similarities with pyrazoles and are known for their broad range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20FN5O2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-[1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20FN5O2/c21-16-5-1-2-6-17(16)26-19(24-9-3-4-10-24)15(13-23-26)20(28)25-11-7-14(8-12-25)18(22)27/h1-6,9-10,13-14H,7-8,11-12H2,(H2,22,27) |
InChI Key |
CJHYOJVWSZVEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4 |
Origin of Product |
United States |
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